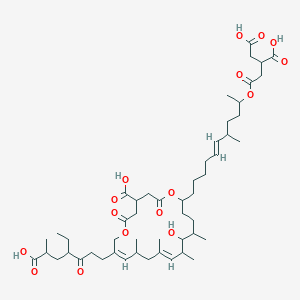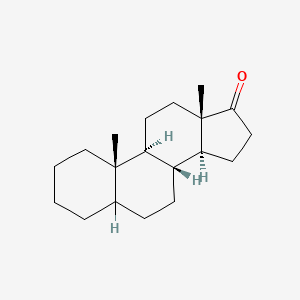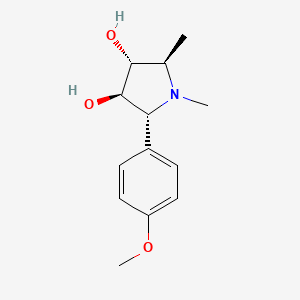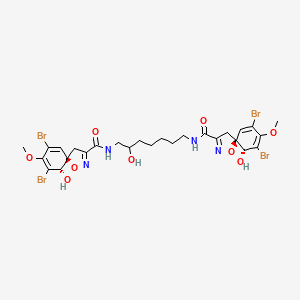
Fentonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fentonium is an aromatic ketone.
Fentonium is an atropine derivative.
Applications De Recherche Scientifique
1. Advances in Fenton Processes for Industrial Wastewater Treatment Recent advancements in Fenton processes, particularly in industrial wastewater treatment, have focused on using heterogeneous catalysts and regenerating or reusing these catalysts. Studies have concentrated on developing new materials to replace conventional iron salt Fenton catalysts, emphasizing the transition from linear to circular economy. This is vital in enhancing the lifetime of heterogeneous catalysts, understanding the pathway of catalysis in pollutant degradation, and integrating Fenton processes into full-scale treatment plants, especially when coupled with biological treatment (Ribeiro & Nunes, 2021).
2. Fenton Processes in Contaminant Removal Fenton processes, including the Electro-Fenton Process (EFP), have been instrumental in removing toxic contaminants like Chromium (VI) from aqueous solutions. The optimization of various parameters like pH, voltage, and hydrogen peroxide dosage has been key to achieving high removal efficiencies. This research demonstrates the potential of Fenton processes in effectively removing hazardous elements from water sources (Rahmani et al., 2015).
3. Modified Iron Oxides in Fenton Reactions The modification of iron oxides with other transition metals has enhanced the performance of these catalysts in Fenton oxidation systems. This modification leads to improved properties for contaminant degradation, offering effective treatment options for various recalcitrant wastewaters using Fenton oxidation systems (Pouran et al., 2014).
4. Application in Textile Effluent Treatment Fenton and photo-Fenton processes have shown high effectiveness in treating textile wastewaters. The combination of Fenton reactions with irradiation has been advantageous, especially in reducing the total organic carbon and other pollutants in these effluents. This highlights the potential of Fenton processes in addressing pollution from industrial sources (Pérez et al., 2002).
5. Iron-Free Fenton-Like Systems for Environmental Applications Non-iron Fenton catalysts, using elements with multiple redox states, have been developed to activate hydrogen peroxide under less acidic conditions. These systems, including the use of elements like chromium, cerium, copper, cobalt, manganese, and ruthenium, have shown efficiency in generating hydroxyl radicals, offering a more versatile approach to environmental remediation (Bokare & Choi, 2014).
Propriétés
Numéro CAS |
34786-74-8 |
|---|---|
Nom du produit |
Fentonium |
Formule moléculaire |
C31H34NO4+ |
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
[(1R,5S)-8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C31H34NO4/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24/h2-15,26-29,33H,16-21H2,1H3/q+1/t26-,27+,28?,29-,32?/m1/s1 |
Clé InChI |
CSYZZFNWCDOVIM-LZDKEIQCSA-N |
SMILES isomérique |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canonique |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
melting_point |
193-194 |
Autres numéros CAS |
34786-74-8 |
Synonymes |
FA 402 fentonium ketoscilium N-(4'-phenylphenacyl)hyoscyamine phenthonium phentonium ulcesium Z 326 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



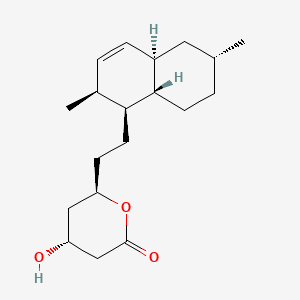
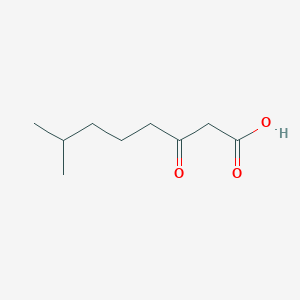
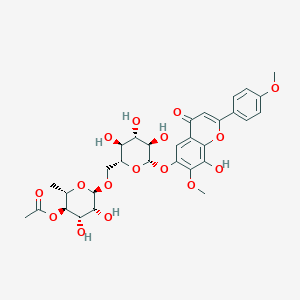
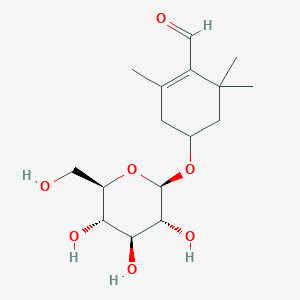
![(4R)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15S,18R,19R)-9-benzyl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12,15-tri(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(5-hydroxy-7-methyloctanoyl)amino]-5-oxopentanoic acid](/img/structure/B1248915.png)
![[(1S)-1-[(6-Aminopurin-9-yl)methyl]-2-hydroxy-ethoxy]methyl-(2-octadecoxyethoxy)phosphinic acid](/img/structure/B1248917.png)
